N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzyl group, a methoxy-substituted benzothiazole ring, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of 6-methoxybenzothiazole. This can be achieved through the cyclization of 2-aminothiophenol with 6-methoxybenzaldehyde under acidic conditions.
Benzylation: The benzothiazole intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate.
Formation of Furan-2-carboxamide: The final step involves the coupling of the benzylated benzothiazole with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It has been used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating the p53 pathway and altering the balance of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
N-benzyl-6-methoxybenzo[d]thiazol-2-amine: Similar structure but lacks the furan-2-carboxamide moiety.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Contains a fluorine atom and a benzo[d]thiazol-2-amine moiety, exhibiting different biological activities.
N-(6-chlorobenzo[d]thiazol-2-yl)triazolo-thiadiazole: Contains a triazolo-thiadiazole moiety, showing distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-15-9-10-16-18(12-15)26-20(21-16)22(13-14-6-3-2-4-7-14)19(23)17-8-5-11-25-17/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBXGXSVQHFSIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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